Product packaging for Octyl sulfoxide(Cat. No.:CAS No. 1986-89-6)

Octyl sulfoxide

Cat. No.: B156522
CAS No.: 1986-89-6
M. Wt: 274.5 g/mol
InChI Key: VWCFQNQVNVMFGV-UHFFFAOYSA-N
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Description

Octyl sulfoxide, also known as Di-n-octyl sulfoxide, is a high-purity organic compound supplied for laboratory and research applications. This chemical is characterized as a white to almost white crystalline solid with a melting point of 71 °C to 75 °C . It is soluble in organic solvents such as dichloromethane . As a member of the sulfoxide family, this class of compounds is recognized for its utility in organic synthesis. Sulfoxides in general are frequently employed as chiral auxiliaries in asymmetric synthesis and as versatile intermediates, particularly in alkene synthesis via syn-elimination reactions . The structure of sulfoxides, featuring a sulfinyl functional group (S=O), also makes them subjects of study in various chemical and material science research areas . Researchers value these compounds for their configurational stability and versatile reactivity . Store this product in a cool, dark place at recommended room temperatures . Handle with appropriate care in a well-ventilated area. This compound is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34OS B156522 Octyl sulfoxide CAS No. 1986-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octylsulfinyloctane
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InChI

InChI=1S/C16H34OS/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
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InChI Key

VWCFQNQVNVMFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OS
Source PubChem
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DSSTOX Substance ID

DTXSID30173615
Record name 1,1'-Sulphinylbisoctane
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Molecular Weight

274.5 g/mol
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CAS No.

1986-89-6
Record name 1-(Octylsulfinyl)octane
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Record name Octyl sulfoxide
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Record name Octyl sulfoxide
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Advanced Synthetic Methodologies for Octyl Sulfoxide and Its Derivatives

Stereoselective Oxidation of Octyl Sulfides

Stereoselective oxidation of octyl sulfides aims to selectively form one enantiomer of octyl sulfoxide (B87167) from the prochiral octyl sulfide (B99878). This typically involves a chiral catalyst and an oxidant.

Metal-Catalyzed Asymmetric Sulfide Oxidation

Metal complexes play a crucial role in promoting asymmetric sulfoxidation. ucc.ietandfonline.comresearchgate.netresearchgate.net Various transition metals have been investigated for their catalytic activity in this transformation. ucc.ietandfonline.comresearchgate.netresearchgate.net

Titanium-Based Catalytic Systems for Enantioenriched Octyl Sulfoxides

Titanium-based catalysts have been among the most widely used systems for the asymmetric oxidation of sulfides since the pioneering work by Kagan and Modena in the 1980s. ucc.ietandfonline.comresearchgate.netresearchgate.net These systems often utilize titanium(IV) isopropoxide in combination with chiral ligands, such as diethyl tartrate (DET) or BINOL, and an oxidant like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). ucc.ieresearchgate.netcdnsciencepub.comthieme-connect.deresearchgate.nettaltech.ee

Early studies using the Kagan protocol (Ti(i-PrO)₄/(+)-(R,R)-DET/H₂O/TBHP) for the asymmetric oxidation of alkyl methyl sulfides, including n-octyl methyl sulfide, showed moderate enantioselectivities. For n-octyl methyl sulfide, an enantiomeric excess (ee) of 71% was reported under these conditions. cdnsciencepub.com

The presence of water is often essential for the effectiveness and catalytic activity of titanium complexes in enantioselective oxidation. thieme-connect.de Modifications to the titanium-tartrate system and the use of different chiral diols and ligands have been explored to improve enantioselectivity for various sulfide substrates. ucc.ieresearchgate.netrsc.org

Vanadium-Based Catalytic Systems in Octyl Sulfoxide Synthesis

Vanadium complexes, particularly those with chiral Schiff base or salan ligands, have also proven effective for the asymmetric oxidation of sulfides, often using hydrogen peroxide as the oxidant. tandfonline.comucc.ieresearchgate.netorganic-chemistry.orgnih.govacs.org These systems can offer high activity and good enantioselectivities. researchgate.netorganic-chemistry.orgnih.gov

Research has shown that vanadium-catalyzed asymmetric sulfoxidation can achieve high enantioselectivity for alkyl aryl sulfides. organic-chemistry.org While specific detailed research findings on the vanadium-catalyzed asymmetric oxidation of dioctyl sulfide or methyl octyl sulfide were not extensively detailed in the search results, the general applicability of these systems to alkyl sulfides suggests their potential for octyl sulfide derivatives. researchgate.netorganic-chemistry.orgacs.org Some vanadium-salan systems have demonstrated superior reactivity and enantioselectivity compared to salen analogues. nih.gov

Iron- and Manganese-Catalyzed Routes to Octyl Sulfoxides

Iron and manganese complexes have emerged as catalysts for asymmetric sulfoxidation in recent years. ucc.ietandfonline.comresearchgate.netresearchgate.net Porphyrin-inspired manganese complexes, for instance, have shown high enantioselectivities and broad substrate scope in the presence of hydrogen peroxide. organic-chemistry.orgnih.gov This methodology allows for rapid oxidation of various sulfides with excellent enantiomeric excesses. organic-chemistry.orgnih.gov

While direct examples for octyl sulfides were not prominently featured, the reported broad substrate scope of these manganese catalysts suggests their potential applicability to octyl sulfide substrates. organic-chemistry.org Iron complexes have also been explored for asymmetric sulfide oxidation. tandfonline.comresearchgate.netresearchgate.net

Copper- and Niobium-Catalyzed Methodologies

Copper complexes have been investigated for asymmetric sulfide oxidation, often utilizing aqueous hydrogen peroxide as the oxidant. ucc.ieacs.orgtandfonline.comucc.ieucc.ie Studies have explored the relationship between the steric effects of sulfide substituents and the enantioselectivity achieved with copper catalysts. ucc.ieucc.ie While some copper systems have shown excellent enantiocontrol for certain aryl benzyl (B1604629) sulfides, the enantiocontrol can be dependent on the steric features of the substituent attached to the sulfur. ucc.ie

Niobium complexes have also been reported to catalyze sulfide oxidations with chemo- and stereoselectivity, resulting in sulfoxides with high enantioselectivities in some cases. acs.org

Rhodium-Catalyzed Stereoselective Oxidation of Octyl Sulfides

Rhodium catalysis is known for various transformations involving sulfur compounds, including reactions involving S-S bond cleavage and the synthesis of organosulfur compounds. mdpi.comnih.gov While rhodium complexes are widely used in asymmetric catalysis, including asymmetric hydroformylation and ring-opening reactions with sulfur nucleophiles, specific examples detailing the direct rhodium-catalyzed asymmetric oxidation of octyl sulfides to octyl sulfoxides were not a primary focus in the search results. mdpi.comnih.govtesisenred.netresearchgate.netnih.gov Rhodium(II) carboxylates have been used in asymmetric atom transfer reactions involving sulfur. nih.gov

Table 1: Selected Metal-Catalyzed Asymmetric Sulfide Oxidations (Illustrative Examples from Literature)

Metal SystemLigand(s)OxidantSubstrate (Example)Yield (%)ee (%)Reference
Titanium(R,R)-Diethyl Tartrate (DET)tert-Butyl Hydroperoxide (TBHP)n-Octyl methyl sulfideN/A71 cdnsciencepub.com
TitaniumSalen derivativeUrea Hydrogen Peroxide Adduct (UHP)Methyl p-chlorophenyl sulfide8899 ucc.ie
VanadiumChiral Schiff BaseHydrogen Peroxide (H₂O₂)Alkyl aryl sulfideUp to 95Up to 68 researchgate.net
Vanadium3,5-Diiodo Schiff BaseHydrogen Peroxide (H₂O₂)Alkyl aryl sulfideHighHigh organic-chemistry.org
ManganesePorphyrin-inspired chiral ligandHydrogen Peroxide (H₂O₂)Various sulfidesHighUp to >99 organic-chemistry.orgnih.gov
CopperChiral Schiff BaseAqueous Hydrogen Peroxide (H₂O₂)Aryl alkyl sulfidesUp to 92Up to 84 ucc.ie
Tungsten-Catalyzed Oxidations to Octyl Sulfoxides

Tungsten-based catalysts have been explored for the oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. Various tungsten compounds, including phosphotungstic acid, sodium tungstate (B81510), and catalysts derived from tungsten metal or its compounds, can facilitate this transformation google.comgoogle.com.

Research has investigated heterogeneous catalyst systems where tungstate ions are incorporated into support materials. One such system utilized tungstate ions embedded within the hydrophobic mesochannels of SBA-15. This catalyst demonstrated selectivity in sulfide oxidation with 30% H₂O₂ acs.orgresearchgate.net. The selectivity was found to be dependent on the hydrophobicity of the sulfide substrate and the solvent system. For less hydrophobic sulfides in water, high yields and excellent selectivity towards the sulfoxide were observed. However, with more hydrophobic sulfides, the selectivity shifted towards the formation of sulfones, particularly in water. In a mixed solvent system like CH₃CN/H₂O (1:1), high yields and selectivity for sulfoxides were generally maintained for various sulfides acs.orgresearchgate.net. This suggests that for the synthesis of this compound from the relatively hydrophobic octyl sulfide using such a catalyst, a mixed aqueous-organic solvent system might be beneficial for achieving high sulfoxide selectivity. Bulk tungsten oxides have also shown catalytic activity for the selective oxidation of sulfides to sulfoxides using H₂O₂ researchgate.net.

Non-Metallic and Organocatalytic Asymmetric Oxidation Strategies for Octyl Sulfoxides

Asymmetric oxidation of prochiral sulfides to access enantiomerically enriched sulfoxides is a significant area of research. Alongside metal-catalyzed methods, non-metallic and organocatalytic approaches have gained prominence ucc.ieresearchgate.net.

Non-metal based oxidizing systems, such as chiral oxaziridines, hydroperoxides, and peracids, can induce asymmetry during the oxidation of sulfides ucc.ielibretexts.org.

Organocatalysis, utilizing small organic molecules as catalysts, offers an alternative to metal-based systems. Chiral phosphoric acids derived from BINOL have been explored as organocatalysts for the asymmetric oxidation of various sulfides, including aryl alkyl sulfides researchgate.netresearchgate.net.

Cyclodextrins and their conjugates have also been investigated as organocatalysts for enantioselective sulfoxidations. Studies involving cyclodextrin (B1172386) conjugates have shown their efficacy in the oxidation of n-alkyl methyl sulfides, a class that includes octyl methyl sulfide. Specifically, α-cyclodextrin conjugates have demonstrated good conversions (up to 98%) and enantioselectivities (up to 77% ee) in the oxidation of n-alkyl methyl sulfides researchgate.net. β-Cyclodextrin conjugates were found to be more effective for sulfides with bulkier substituents researchgate.net. This highlights the potential of cyclodextrin-based organocatalysts for the asymmetric synthesis of this compound.

Biocatalytic Approaches for Enantiomerically Pure Octyl Sulfoxides

Biocatalysis offers environmentally benign and highly selective routes to enantiopure sulfoxides through enzymatic transformations almacgroup.comfrontiersin.orgfrontiersin.orgnih.govacs.org. Two primary biocatalytic strategies are employed: enzyme-mediated asymmetric oxidation of sulfides and kinetic resolution of racemic sulfoxides.

Enzymes such as oxygenases and peroxidases can catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides acs.org. Oxygenases, including monooxygenases and dioxygenases, incorporate oxygen atoms from molecular oxygen into their substrates creative-diagnostics.com. Peroxidases utilize hydrogen peroxide or organic peroxides as oxidants to catalyze oxidation reactions taylorandfrancis.comnih.gov.

Specific enzymes like cyclohexanone (B45756) monooxygenase, a bacterial flavoenzyme, have been shown to catalyze the oxidation of prochiral thioethers with high enantioselectivity libretexts.org. Chloroperoxidase, a versatile peroxidase, can function as a monooxygenase in sulfoxidations using molecular oxygen and an external reductant, leading to improved enantioselectivity and enzyme stability nih.gov. While these enzymes are known to catalyze sulfide oxidations enantioselectively, specific detailed studies on the direct application of these enzymes for the asymmetric oxidation of octyl sulfide were not prominently detailed in the provided search results. However, the general applicability to prochiral sulfides suggests their potential for octyl sulfide oxidation.

Kinetic resolution provides an alternative biocatalytic strategy to obtain enantiopure sulfoxides starting from a racemic mixture. This approach typically involves the selective reduction of one sulfoxide enantiomer back to the corresponding sulfide by reductive enzymes almacgroup.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net.

The main classes of reductive enzymes employed for this purpose are methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases almacgroup.com. Msr enzymes are naturally involved in repairing oxidized proteins containing methionine sulfoxide residues almacgroup.com. MsrA enzymes are generally selective for the (S)-sulfoxide, reducing it to the sulfide and leaving the (R)-sulfoxide enriched almacgroup.comfrontiersin.orgfrontiersin.orgresearchgate.net. Conversely, MsrB enzymes typically reduce the (R)-sulfoxide, enriching the (S)-enantiomer, although they can be less active and more substrate-specific than MsrA almacgroup.com.

Studies have demonstrated the application of Msr enzymes for the kinetic resolution of various racemic sulfoxides, including alkyl aryl sulfoxides almacgroup.com. For instance, paMsrA has been successfully used for the asymmetric reductive resolution of chiral sulfoxides, achieving high enantioselectivity (E > 200) and tolerating relatively high substrate concentrations (up to 320 mM) frontiersin.orgfrontiersin.org. While direct examples with racemic this compound were not explicitly found, the reported success with alkyl aryl sulfoxides suggests the potential of this method for resolving racemic this compound.

Non-Oxidative Synthetic Pathways to this compound Analogues

While oxidation of sulfides is the most common route to sulfoxides, alternative non-oxidative methods involving the formation of the sulfur-carbon bond can also yield sulfinyl compounds, including analogues of this compound.

Nucleophilic Displacement Reactions Involving Sulfinyl Precursors

Nucleophilic displacement reactions at the sulfur atom of suitable sulfinyl precursors represent a significant non-oxidative approach for synthesizing sulfoxides. The Andersen method is a well-established example, involving the reaction of a Grignard reagent with an enantiomerically pure sulfinate ester, typically a menthyl sulfinate libretexts.orgresearchgate.net. This reaction proceeds with inversion of configuration at the sulfur center, providing access to enantiopure sulfoxides researchgate.net. While the Andersen method is powerful, the preparation and purification of the diastereomerically pure sulfinate esters can be a limitation researchgate.net.

Another approach involves the activation of sulfoxides containing a tert-butyl group, followed by reaction with various nucleophiles to form new sulfoxides researchgate.net.

Carbon-Sulfur Bond Formation via Organometallic Reagents and Sulfur Dioxide Surrogates (e.g., DABSO)

The formation of carbon-sulfur bonds is a fundamental step in the synthesis of sulfoxides. One approach involves the use of organometallic reagents in conjunction with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). DABSO is a bench-stable solid that serves as a convenient source of sulfur dioxide enamine.netnih.gov. The reaction typically involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to DABSO. This reaction generates a metal sulfinate intermediate nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov. These sulfinate intermediates can then be further transformed into various sulfonyl functional groups, including sulfinamides and potentially sulfoxides, although the provided information primarily details their conversion to sulfinamides and sulfonamides nih.govresearchgate.netorganic-chemistry.orgnih.govnih.gov.

While the general methodology involving alkyl organometallics and DABSO for the formation of sulfinates is established organic-chemistry.org, detailed procedures or specific examples demonstrating the direct synthesis of this compound (R-S(O)-R', where at least one of R or R' is octyl) using this precise carbon-sulfur bond forming strategy followed by the necessary oxidation steps were not explicitly detailed in the reviewed literature. The application of this method for the direct construction of the sulfoxide functionality with octyl chains requires specific reaction conditions and subsequent oxidation or a telescoped reaction sequence to achieve the desired sulfoxide.

Friedel-Crafts Type Arylation for Octyl Aryl Sulfoxide Synthesis

Friedel-Crafts type reactions are valuable for forming carbon-carbon bonds, particularly in the context of arylations. Analogously, Friedel-Crafts type methodologies have been explored for the synthesis of aryl sulfoxides, typically involving the reaction of arenes with sulfinic acids or sulfinate esters acs.orgnih.gov. This approach constructs the carbon-sulfur bond between an aryl group and a sulfur species.

For the synthesis of octyl aryl sulfoxides, such as octyl phenyl sulfoxide, a Friedel-Crafts type arylation would conceptually involve reacting an octyl-containing sulfur precursor with an aromatic compound under Lewis or Brønsted acid catalysis. While Friedel-Crafts alkylation can be used to synthesize alkylated arenes like n-octyl benzene (B151609) google.com, and aryl sulfides can be prepared via Friedel-Crafts reaction of benzene and sulfur google.com, the direct application of a Friedel-Crafts type sulfinylation or related reaction specifically for the formation of the S-C(aryl) bond in octyl phenyl sulfoxide from an octyl sulfur species and a phenyl source, followed by oxidation to the sulfoxide, was not extensively detailed in the provided search results. The synthesis of octyl(phenyl)sulfane (octyl phenyl sulfide) from octane (B31449) thiol and phenylzinc bromide has been reported acs.org, and subsequent oxidation of this sulfide would yield octyl phenyl sulfoxide, representing an indirect route that involves a C-S bond formation followed by oxidation, rather than a direct Friedel-Crafts type sulfoxide synthesis.

Targeted Synthesis of Specific this compound Derivatives

Beyond the advanced coupling methodologies, specific synthetic routes have been developed or are applicable for the preparation of particular this compound derivatives. Often, these methods involve the oxidation of the corresponding sulfides.

Preparation of Di-n-octyl Sulfoxide

Di-n-octyl sulfoxide is a symmetrical sulfoxide with two n-octyl chains attached to the sulfinyl group. Its synthesis is commonly achieved through the oxidation of the corresponding sulfide, di-n-octyl sulfide. Various oxidative methods can be employed for this transformation, including the use of reagents such as sodium bromate (B103136) organic-chemistry.orgorganic-chemistry.org or hydrogen peroxide catalyzed by metal oxides nih.govbeilstein-journals.org. The oxidation of sulfides to sulfoxides is a well-established reaction in organic chemistry, with numerous reagents and conditions available to achieve selective mono-oxidation while minimizing over-oxidation to the corresponding sulfone organic-chemistry.orgresearchgate.netjchemrev.comorganic-chemistry.orgmdpi.comjsynthchem.comresearchgate.netlookchem.com.

ReactantOxidantCatalyst (Example)ProductPubChem CID
Di-n-octyl sulfideSodium bromateNot specifiedDi-n-octyl sulfoxide74805
Di-n-octyl sulfideHydrogen peroxideMetal oxideDi-n-octyl sulfoxide74805

Synthesis of Octyl Phenyl Sulfoxide and Related Aryl Octyl Sulfoxides

Octyl phenyl sulfoxide is an unsymmetrical sulfoxide featuring one octyl chain and one phenyl group. The primary synthetic route to octyl phenyl sulfoxide and related aryl octyl sulfoxides involves the oxidation of the corresponding sulfides, namely octyl phenyl sulfide derivatives. Octyl phenyl sulfide can be synthesized through various methods, including the reaction of an octanethiol with a phenyl derivative, such as the reaction of octane thiol with phenylzinc bromide acs.org. Once the sulfide is formed, selective oxidation of the sulfur atom yields the sulfoxide. A variety of oxidizing agents can be used for this transformation, as discussed in the general methods for sulfide oxidation organic-chemistry.orgresearchgate.netjchemrev.comorganic-chemistry.orgmdpi.comjsynthchem.comresearchgate.netlookchem.com. While Friedel-Crafts type reactions can create aryl-sulfur bonds acs.orgnih.gov, the synthesis of octyl phenyl sulfoxide typically proceeds via formation of the sulfide followed by oxidation.

Development of Octyl Benzoxazolyl Sulfoxide Synthesis

The synthesis of octyl benzoxazolyl sulfoxide, also referred to as OBOSO, has been reported through the oxidation of octyl benzoxazolyl sulfide. asianpubs.org A described procedure involves the reaction of octyl benzoxazolyl sulfide with hydrogen peroxide in a mixture of acetone (B3395972) and acetic acid. asianpubs.org

In a typical synthesis, octyl benzoxazolyl sulfide (8 g) is combined with acetone (5 mL) and acetic acid (10 mL) in a round-bottomed flask equipped with a mechanical stirrer and condenser. asianpubs.org Hydrogen peroxide (30 %, 10 mL) is added gradually to this mixture via a dropping funnel. asianpubs.org The reaction mixture is then stirred for 3 hours at room temperature. asianpubs.org Following the reaction period, the mixture is poured into ice-water, and the organic phase is collected. asianpubs.org Acetone is subsequently removed by distillation to yield the crude product. asianpubs.org

The synthesized octyl benzoxazolyl sulfoxide was obtained as a yellow crude product with a reported yield of 67.5%. asianpubs.org The structure of the synthesized compound was confirmed using spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry. asianpubs.org

Detailed spectroscopic data for the synthesized octyl benzoxazolyl sulfoxide includes:

1H NMR (300 MHz, CDCl3): δ 7.83 (1H, d, J = 6.9 Hz), 7.66 (1H, d, J = 6.9 Hz), 7.51-7.42 (2H, m), 3.39-3.32 (2H, m), 1.95(1H, m), 1.77 (1H, m), 1.52-1.48 (2H, m), 1.31-1.26 (8H, m), 0.89 (3H, t, J = 6.5) ppm. asianpubs.org

13C NMR (75 MHz, CDCl3): δ 164.44, 151.80, 140.55, 126.96, 125.56, 121.22, 111.51, 53.99, 31.66, 29.01, 28.93, 28.53, 22.57, 21.94, 14.04 ppm. asianpubs.org

HRMS (ESI): m/z found (%): 302.1197 (M+Na)+; calculated (%): 302.1185 (M+Na)+. asianpubs.org

This synthetic route demonstrates a method for obtaining octyl benzoxazolyl sulfoxide through the controlled oxidation of its corresponding sulfide precursor. asianpubs.org

Reaction Mechanisms and Transformations of Octyl Sulfoxide

Redox Chemistry of the Octyl Sulfoxide (B87167) Moiety

The sulfur atom in octyl sulfoxide exists in a moderate oxidation state, making it susceptible to both reduction (deoxygenation) and oxidation. These transformations are fundamental in synthetic organic chemistry, allowing for the interconversion between sulfides, sulfoxides, and sulfones.

Deoxygenation Reactions of Octyl Sulfoxides to Octyl Sulfides

The removal of the oxygen atom from the sulfoxide group to yield the corresponding sulfide (B99878) is a key transformation. This can be achieved through various methodologies, including photocatalytic, metal-mediated, and phosphine-based systems.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the deoxygenation of sulfoxides. nih.gov The reaction typically proceeds via a radical chain mechanism. nih.gov An iridium-based photocatalyst, such as Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 or fac-Ir(ppy)3, is often employed. nih.gov

The proposed mechanism commences with the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst then interacts with a phosphine, such as triphenylphosphine (PPh3), through a single electron transfer (SET) to generate a phosphine radical cation. nih.gov The sulfoxide then acts as a nucleophile, attacking the phosphine radical cation to form a phosphoranyl radical intermediate. nih.gov This intermediate undergoes a process known as β-scission, leading to the cleavage of the sulfur-oxygen bond and the formation of the corresponding sulfide radical cation and triphenylphosphine oxide. nih.gov The sulfide radical cation is then reduced by another molecule of phosphine to yield the final sulfide product and regenerate the phosphine radical cation, thus propagating the radical chain. nih.gov This method is notable for its mild conditions and tolerance of various functional groups. nih.gov

Table 1: Photocatalytic Deoxygenation of Dialkyl Sulfoxides (Representative data for dialkyl sulfoxides under photocatalytic conditions)

EntrySulfoxide SubstrateProductCatalystReductantSolventYield (%)
1Dibutyl sulfoxideDibutyl sulfidefac-Ir(ppy)₃PPh₃CH₂Cl₂98
2Dithis compoundDioctyl sulfidefac-Ir(ppy)₃PPh₃CH₂Cl₂95 nih.gov

Traditional methods for sulfoxide deoxygenation often involve the use of low-valent metals and phosphine-based reagents. nih.gov These systems are effective but can sometimes require harsh reaction conditions.

Metal-Mediated Systems: A variety of metal-based systems can achieve the deoxygenation of sulfoxides. For instance, the Al-NiCl₂·6H₂O system has been shown to conveniently and rapidly convert dialkyl sulfoxides to their corresponding sulfides in high yields. researchgate.net Other effective systems include those based on niobium (NbCl₅/Indium) and tungsten (WCl₆/NaI or zinc). organic-chemistry.org The general mechanism for these reductions involves the coordination of the sulfoxide oxygen to the metal center, followed by an oxo-transfer reaction.

Phosphine-Based Systems: Phosphines, such as triphenylphosphine (PPh₃), can act as the oxygen acceptor in deoxygenation reactions. These reactions can be promoted by various reagents. For example, the combination of SOCl₂ as a catalyst with Ph₃P in THF at room temperature provides an efficient method for the reduction of both aliphatic and aromatic sulfoxides. organic-chemistry.org The mechanism involves the activation of the sulfoxide by the electrophilic reagent, making the sulfur atom more susceptible to nucleophilic attack by the phosphine, which ultimately accepts the oxygen atom.

Table 2: Metal-Mediated and Phosphine-Based Deoxygenation of Sulfoxides

EntrySulfoxide SubstrateReagent SystemSolventTime (h)Yield (%)
1Dibutyl sulfoxideAl-NiCl₂·6H₂OMethanol0.2592 researchgate.net
2Di-n-octyl sulfoxideSOCl₂ (cat.), PPh₃THF1>95

Controlled Oxidation of Octyl Sulfoxides to Octyl Sulfones

The oxidation of a sulfoxide to a sulfone represents the conversion of the sulfur atom to its highest stable oxidation state. This transformation requires careful control to avoid unwanted side reactions. A variety of oxidizing agents can be employed for this purpose.

The selective oxidation of sulfoxides to sulfones can be achieved using various oxidants. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The selectivity for the sulfone can often be controlled by the stoichiometry of the oxidant and the use of specific catalysts. organic-chemistry.org For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% H₂O₂, while tantalum carbide under similar conditions favors the formation of sulfoxides. organic-chemistry.org Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) where the selectivity between sulfoxide and sulfone is controlled by the loading of the oxidant in water. rsc.org Electrochemical methods also provide a means for the controlled oxidation of sulfides to either sulfoxides or sulfones by adjusting the reaction conditions such as current and solvent. acs.org

Table 3: Controlled Oxidation of Dialkyl Sulfides to Sulfones (Representative conditions for the over-oxidation to sulfones)

Rearrangement Reactions Involving this compound

Beyond simple redox reactions at the sulfur center, sulfoxides can undergo intriguing rearrangement reactions that lead to the formation of new carbon-heteroatom and carbon-carbon bonds.

The Pummerer Rearrangement in this compound Systems

The Pummerer rearrangement is a classic organic reaction where an alkyl sulfoxide, in the presence of an activating agent like acetic anhydride, rearranges to form an α-acyloxy thioether. wikipedia.org This reaction is a formal internal redox process where the sulfoxide is reduced, and the α-carbon is oxidized. organicreactions.org

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.org A base, typically the acetate ion generated in the first step, then abstracts a proton from the α-carbon, leading to the formation of a sulfur ylide. This ylide subsequently undergoes elimination of acetate to generate a resonance-stabilized thionium ion. wikipedia.org Finally, the acetate ion acts as a nucleophile and attacks the thionium ion at the carbon atom, yielding the α-acetoxy sulfide product. wikipedia.org For an this compound, this would result in the formation of 1-acetoxyoctyl octyl sulfide. The reaction can be promoted by other anhydrides and Lewis acids, which can allow the reaction to proceed at lower temperatures. wikipedia.org

Table 4: Typical Conditions for the Pummerer Rearrangement

EntrySulfoxide SubstrateActivating AgentSolventTemperatureProduct
1Dialkyl SulfoxideAcetic AnhydrideAcetic AnhydrideRefluxα-Acetoxy Thioether
2α-Acyl SulfoxideTiCl₄Dichloromethane0 °Cα-Acetoxy Thioether wikipedia.org

Mechanistic Studies of this compound Rearrangements

Sulfoxides are key intermediates in various molecular rearrangements, which are valuable in synthetic organic chemistry. researchgate.net One of the most significant rearrangements for allylic sulfoxides is the organicreactions.orgchemistry-reaction.com-sigmatropic rearrangement, often called the Mislow-Evans rearrangement. nih.gov

For an allylic this compound, this rearrangement would proceed through a concerted, pericyclic transition state. The reaction is typically reversible and can be initiated thermally or by the presence of a thiophilic reagent. researchgate.net In this process, the stereochemistry at the sulfur atom is transferred to a new carbon-oxygen bond in the resulting allylic alcohol product. nih.gov This transformation is a powerful tool for stereocontrolled synthesis. nih.gov

Isotopic labeling studies have been crucial in elucidating the mechanism of such sulfoxide rearrangements, confirming the organicreactions.orgchemistry-reaction.com-sigmatropic nature of the transformation. researchgate.netnih.gov

Acid-Base and Elimination Reactions of this compound

Deprotonation and Carbanion Chemistry of α-Octyl Sulfoxides

The hydrogen atoms on the carbon adjacent (α-position) to the sulfoxide group in this compound are acidic and can be removed by a strong base. organic-chemistry.org This deprotonation leads to the formation of a resonance-stabilized α-sulfinyl carbanion. rsc.org These carbanions are trivalent species with sp3 hybridization, where the lone pair of electrons occupies one of the sp3 orbitals. siue.edu

Strong bases like n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), are typically used to generate these carbanions. rsc.org The resulting lithiated α-octyl sulfoxides are potent nucleophiles. siue.edu They can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. rsc.orgnih.gov This reactivity makes α-sulfinyl carbanions derived from octyl sulfoxides valuable intermediates in organic synthesis. rsc.org

Table 2: Generation and Reactivity of α-Octyl Sulfinyl Carbanion

StepReagentsProductApplication
DeprotonationThis compound, n-BuLi/TMEDALithiated α-Octyl Sulfinyl CarbanionC-C Bond Formation
ReactionLithiated Carbanion, Electrophile (e.g., Benzaldehyde)β-Hydroxy SulfoxideSynthesis of functionalized molecules

Thermal Elimination Reactions to Unsaturated Octyl Systems

Alkyl sulfoxides, including this compound, can undergo thermal elimination reactions to form alkenes. This reaction, sometimes known as sulfoxide pyrolysis or a Cope-type elimination, is a syn-elimination process that proceeds through a five-membered cyclic transition state. Heat is a key factor favoring elimination reactions. masterorganicchemistry.commasterorganicchemistry.com

For an this compound, this process involves the intramolecular abstraction of a β-hydrogen atom by the sulfoxide oxygen, leading to the formation of an octene and a sulfenic acid (R-SOH). This reaction is a useful method for introducing unsaturation into an alkyl chain under neutral conditions. The reaction generally proceeds at temperatures ranging from 80 to 160 °C. Dimethyl sulfoxide (DMSO) itself can mediate elimination reactions in certain substrates, acting as both a nucleophile and a scavenger. organic-chemistry.orgnih.govresearchgate.net

The syn-stereospecificity of the elimination is a key mechanistic feature, meaning the β-hydrogen and the sulfoxide group must be oriented on the same side of the C-C bond for the reaction to occur. This has important stereochemical implications for the resulting alkene product when chiral centers are present.

Nucleophilic and Electrophilic Reactivity at the Sulfinyl Sulfur and Adjacent Carbons

The electronic nature of the sulfinyl group in this compound, characterized by a polarized sulfur-oxygen bond, renders the sulfur atom electrophilic and the oxygen atom nucleophilic. The protons on the carbon atoms alpha to the sulfur are also acidic, providing another site for reactivity. This electronic arrangement dictates the compound's interactions with both nucleophiles and electrophiles.

Reactions with Carbon- and Heteroatom-Based Nucleophiles

The electrophilic sulfur center of this compound is susceptible to attack by various nucleophiles. The outcome of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the presence of activating agents.

Reactions with Organometallic Reagents:

Organometallic reagents, such as organolithium and Grignard reagents, are potent carbon-based nucleophiles that can react with sulfoxides. While specific studies detailing the reaction of this compound with these reagents are not extensively documented in readily available literature, general reactivity patterns of dialkyl sulfoxides can be considered. These reactions can be complex, potentially leading to deoxygenation, substitution at the sulfur atom, or deprotonation at the α-carbon. The course of the reaction is highly dependent on the specific organometallic reagent used and the reaction conditions.

Pummerer Rearrangement:

The general mechanism for the Pummerer rearrangement is as follows:

Activation: The sulfoxide oxygen atom attacks the activating agent (e.g., acetic anhydride), forming an acyloxysulfonium ion.

Deprotonation: A base, typically the acetate ion generated in the first step, removes a proton from the α-carbon.

Elimination: The resulting intermediate eliminates acetic acid to form a resonance-stabilized thionium ion.

Nucleophilic Attack: The nucleophile (e.g., acetate) attacks the thionium ion at the carbon atom, yielding the final α-substituted sulfide product.

Interrupted Pummerer Reaction:

In the presence of an external nucleophile that is more reactive than the counterion of the activating agent, the thionium ion intermediate of the Pummerer reaction can be trapped, leading to what is known as an "interrupted Pummerer reaction". acs.orgnih.govresearchgate.netmanchester.ac.uksemanticscholar.org This variation allows for the formation of a variety of α-functionalized sulfides by intercepting the key intermediate. This strategy is particularly useful for introducing functionalities other than the acyloxy group at the α-position of the original sulfoxide.

Dealkylative Functionalization of Octyl Sulfoxides (e.g., Cyanation)

A significant transformation of unsymmetrical dialkyl sulfoxides like methyl this compound is dealkylative functionalization. This process involves the cleavage of a carbon-sulfur bond and the concurrent introduction of a new functional group. A noteworthy example of this is dealkylative cyanation.

Dealkylative Cyanation:

Recent research has demonstrated a facile method for the dealkylative cyanation of sulfoxides, providing a direct route to thiocyanates. acs.orgnih.govnih.gov This reaction proceeds via an interrupted Pummerer-type mechanism. The sulfoxide is first activated by an electrophile, such as triflic anhydride, to form a highly reactive sulfonium intermediate. The addition of a cyanide source, for instance, trimethylsilyl cyanide (TMSCN), leads to the formation of a cyanosulfonium species. acs.org This intermediate then undergoes nucleophilic attack by the counteranion (e.g., triflate) at one of the alkyl groups, resulting in the cleavage of the C-S bond and the formation of the corresponding thiocyanate and an alkyl triflate. acs.org

In the case of unsymmetrical dialkyl sulfoxides, the regioselectivity of the dealkylation is a crucial aspect. Studies have shown that the dealkylation of octylmethylsulfoxide occurs selectively at the less sterically hindered methyl group. nih.gov This preferential cleavage of the methyl-sulfur bond over the octyl-sulfur bond highlights the influence of steric factors in directing the outcome of the reaction.

Regioselectivity in the Dealkylative Cyanation of Methyl this compound
SubstrateReagentsMajor ProductSelectivity
Methyl this compound1. Triflic Anhydride 2. Trimethylsilyl CyanideOctyl ThiocyanateSelective dealkylation of the methyl group

This selective dealkylative cyanation provides a valuable synthetic tool for the transformation of readily available sulfoxides into versatile thiocyanate building blocks. nih.gov The reaction is tolerant of various functional groups and proceeds under mild conditions, making it an attractive method in organic synthesis. acs.org

Coordination Chemistry and Ligand Applications of Octyl Sulfoxides

Octyl Sulfoxide (B87167) as a Ligand in Transition Metal Complexes

As a ligand, octyl sulfoxide is notable for its ambidentate nature, capable of coordinating to a metal center through either the oxygen or the sulfur atom. wikipedia.org This bonding versatility, known as linkage isomerism, is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net

O-Coordination: Hard metal ions, such as the first-row 3d transition metals (e.g., Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), are hard Lewis acids and preferentially bind to the "hard" oxygen donor atom of the sulfoxide group. wikipedia.orgresearchgate.net

S-Coordination: Soft metal ions, characteristic of the second and third-row 4d and 5d transition metals with lower oxidation states (e.g., Ru(II), Rh(I), Pt(II)), are soft Lewis acids and favor coordination with the "soft" sulfur donor atom. wikipedia.orgresearchgate.net

Metal complexes of this compound can be synthesized through several established routes, analogous to those used for other alkyl sulfoxides. wikipedia.orgresearchgate.netlibretexts.org

Synthesis Methods:

Direct Reaction: The most common method involves the direct reaction of a metal salt (e.g., halide, perchlorate, nitrate) with this compound. In many cases, the sulfoxide can serve as both the ligand and the reaction solvent, particularly when heated. wikipedia.org

Ligand Substitution: this compound can displace other weakly bound ligands, such as water or acetonitrile, from a metal's coordination sphere.

Oxidation of Coordinated Thioethers: A complex containing an octyl thioether ligand can be oxidized using reagents like peroxides to form the corresponding this compound complex in situ. wikipedia.org

Upon O-coordination , electron density is drawn from the S=O bond to the metal, weakening the bond and causing it to lengthen. core.ac.uk

Upon S-coordination , the primary interaction is through the sulfur lone pair, which leads to a slight strengthening and shortening of the S=O bond. core.ac.uk

Coordination ModeAverage S=O Bond Length (Å)Change vs. Free Ligand
Free Sulfoxide1.492-
O-Bonded Metal Complex1.528Lengthened
S-Bonded Metal Complex1.473Shortened

Table 1: Representative S=O bond lengths in free and coordinated sulfoxides, derived from statistical analysis of crystal data. core.ac.uk

While this compound typically functions as a monodentate ligand, it can be incorporated into larger, multidentate molecules to create chelating agents. wikipedia.org By linking one or more this compound moieties to a molecular backbone, it is possible to design ligands that can bind to a metal center through multiple donor atoms, forming highly stable chelate rings.

The design of such ligands often involves combining the sulfoxide group with other donor types, such as imines, amines, or phosphines, to create heteroditopic systems. For example, chiral tetradentate Schiff base ligands incorporating sulfoxide groups have been synthesized and complexed with ruthenium. acs.org It is conceivable that an this compound group could be used in such a framework, where the sulfoxide's oxygen or sulfur atom acts as one of the four donor sites in a linear or tripodal arrangement. wikipedia.orgacs.org Similarly, pentadentate Schiff-base complexes of oxovanadium(IV) have been prepared and studied for their catalytic activity. researchgate.net The incorporation of an this compound into these structures could modify their steric and electronic properties, as well as their solubility, thereby tuning their reactivity. researchgate.netrsc.org

Spectroscopic techniques are crucial for characterizing metal-octyl sulfoxide complexes, particularly for determining the mode of coordination.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of a sulfoxide complex is the position of the S=O stretching vibration (ν(S=O)). unam.mxdtic.mil

O-Coordination: When this compound binds through its oxygen atom, the ν(S=O) band shifts to a lower frequency (typically by 50-150 cm⁻¹) compared to the free ligand. This is due to the weakening of the S=O bond as it donates electron density to the metal. researchgate.netnih.gov

S-Coordination: Conversely, coordination through the sulfur atom causes the ν(S=O) band to shift to a higher frequency (typically by 50-100 cm⁻¹). dtic.mil

In the far-IR region, metal-oxygen stretching vibrations (ν(M-O)) for O-bonded complexes typically appear between 400 and 530 cm⁻¹. electronicsandbooks.com

Compound / Complex TypeBonding ModeTypical ν(S=O) (cm⁻¹)
Free Alkyl Sulfoxide-~1055
O-Bonded ComplexM-O900 - 1010
S-Bonded ComplexM-S1100 - 1160

Table 2: Typical S=O stretching frequencies for free and coordinated alkyl sulfoxides. unam.mxdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide evidence of complex formation. The coordination of this compound to a metal center alters the electronic environment of the ligand, leading to chemical shifts in the signals of the alkyl chain, most notably for the α-methylene protons (–S(O)–CH₂–). nih.gov For complexes with paramagnetic metal centers, NMR signals can be significantly shifted and broadened, and analysis of these contact shifts can provide insight into the electronic structure of the complex. dtic.mil

The coordination geometry of a metal complex is determined by factors such as the metal's oxidation state, its d-electron count, and the number and nature of all coordinated ligands. As a simple monodentate ligand, this compound itself does not dictate the geometry but occupies a coordination site within the preferred geometry of the metal center.

Octahedral Geometry: This is a very common geometry, especially for transition metals with a coordination number of six. Many first-row transition metals form homoleptic octahedral complexes of the type [M(R₂SO)₆]ⁿ⁺, where R is an alkyl group. wikipedia.org It is expected that this compound would form analogous complexes, such as [Fe(octyl₂SO)₆]³⁺.

Square Planar Geometry: This geometry is frequently observed for metal ions with a d⁸ electron configuration, such as Pd(II), Pt(II), and Rh(I). wikipedia.org For example, complexes of the type [PtCl₂(R₂SO)₂] often adopt a square planar arrangement. cdnsciencepub.com

Tetrahedral Geometry: While less common for sulfoxide complexes than octahedral or square planar, some four-coordinate complexes, particularly with M(II) ions, may adopt a tetrahedral geometry.

The steric bulk of the octyl group, being significantly larger than a methyl group, can play a secondary role. In sterically crowded situations, the bulky octyl chains might favor a lower coordination number or influence the isomeric arrangement (e.g., cis vs. trans) of ligands to minimize steric repulsion.

Octyl Sulfoxides in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of this compound—a hydrophilic sulfoxide head group attached to a long hydrophobic octyl tail—makes it an interesting building block in supramolecular chemistry. rsc.org In polar solvents like water, these molecules can spontaneously organize to minimize the unfavorable interactions between the hydrophobic tails and the solvent. This process, known as self-assembly, is driven by the hydrophobic effect and can lead to the formation of ordered nanostructures such as micelles, vesicles, or lamellar phases. mdpi.com

The sulfoxide group can participate in non-covalent interactions, particularly as a hydrogen bond acceptor through its oxygen atom. researchgate.net This allows for directed self-assembly and the formation of more complex supramolecular architectures. The interplay of hydrophobic interactions from the octyl chains and potential hydrogen bonding at the sulfoxide head group can be used to construct responsive materials and organized systems. researchgate.netmdpi.com

Catalytic Applications of this compound-Based Metal Complexes

Transition metal complexes containing sulfoxide ligands have emerged as effective catalysts in a variety of organic transformations. rsc.orgscispace.com Chiral sulfoxides, in particular, are valuable ligands for asymmetric catalysis, where they can induce enantioselectivity in the reaction products.

Notable catalytic applications include:

Asymmetric Oxidation: Metal complexes, including those of titanium and vanadium, with chiral sulfoxide-containing ligands have been used to catalyze the enantioselective oxidation of sulfides to chiral sulfoxides. nih.govnih.govacs.org

Hydrogenation: Ruthenium-sulfoxide complexes have shown activity as catalysts for asymmetric hydrogenation reactions. acs.org

Carbon-Carbon Bond Formation: Palladium complexes with sulfoxide ligands are used in various cross-coupling reactions.

Aerobic Oxidation: Supramolecular palladium cages have been used for the selective aerobic oxidation of sulfides to sulfoxides in aqueous media. acs.orgnih.gov

The use of an this compound ligand in a catalytic system could offer practical advantages. The long alkyl chain can enhance the catalyst's solubility in nonpolar organic solvents, which are often used for homogeneous catalysis. This can improve reaction efficiency and allow for catalysis under a broader range of conditions.

Role in Asymmetric Catalysis (e.g., Enantioselective Transformations)

Chiral sulfoxides are a well-established class of ligands in asymmetric catalysis. nih.govmedcraveonline.com Their efficacy stems from the stereogenic sulfur atom, which can effectively transfer chiral information to a metal center, thereby influencing the stereochemical outcome of a reaction. medcraveonline.com The development of various chiral sulfoxide ligands has led to significant advancements in a range of enantioselective transformations. nih.gov

However, a detailed investigation of the scientific literature did not yield specific examples or in-depth studies on the application of This compound as a primary chiral ligand in enantioselective transformations. General principles of asymmetric catalysis suggest that a chiral version of this compound could theoretically be employed, but specific research findings, such as the types of reactions catalyzed, the enantiomeric excesses achieved, or the specific metal complexes formed, are not documented.

This compound Ligands in Homogeneous and Heterogeneous Catalysis

The utility of sulfoxide ligands extends to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, sulfoxide ligands can coordinate to a metal center, modifying its electronic and steric properties to control catalytic activity and selectivity. acs.org The ability of the sulfoxide group to coordinate through either the sulfur or oxygen atom provides a versatile means of tuning the catalyst's behavior. nih.gov

In the context of heterogeneous catalysis, sulfoxide-containing ligands can be immobilized on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous systems (ease of catalyst separation and recycling).

Despite these general applications for sulfoxide ligands, the scientific literature does not provide specific, detailed research on the use of This compound in either homogeneous or heterogeneous catalysis. While it is plausible that this compound could be used in these contexts, there is a lack of published data, such as catalyst performance, reaction scope, or stability for systems employing this specific ligand.

Due to the absence of specific research findings on this compound in the contexts of asymmetric, homogeneous, and heterogeneous catalysis, no data tables can be generated.

Advanced Characterization and Spectroscopic Analysis of Octyl Sulfoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including octyl sulfoxide (B87167). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation of Octyl Sulfoxides

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure of octyl sulfoxides, such as di-n-octyl sulfoxide. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of di-n-octyl sulfoxide, the protons on the alpha-carbon (α-CH₂), which are directly attached to the sulfur atom, are the most deshielded due to the electronegativity of the sulfinyl group. These protons typically appear as a multiplet in the downfield region of the aliphatic spectrum. The protons of the methylene groups along the octyl chain (β- through η-CH₂) exhibit overlapping signals in the upfield region, with the terminal methyl (CH₃) protons appearing as a triplet at the highest field.

The ¹³C NMR spectrum provides complementary information. The α-carbon is significantly shifted downfield due to the direct attachment to the sulfinyl group. The other carbon atoms of the octyl chain show characteristic chemical shifts, with the terminal methyl carbon being the most upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-n-octyl Sulfoxide in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
α-CH₂~2.7 - 2.8~53 - 55
β-CH₂~1.7 - 1.8~22 - 24
γ- to ζ-CH₂~1.2 - 1.5~28 - 32
η-CH₂~1.2 - 1.5~22 - 23
CH₃~0.8 - 0.9~14

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C spectra and for probing the connectivity and conformation of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For octyl sulfoxide, COSY spectra would show correlations between adjacent methylene groups, confirming the sequence of the alkyl chain. For instance, the α-CH₂ protons would show a cross-peak with the β-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~54 ppm, confirming their assignment as the α-CH₂ group.

Chiral NMR Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Chiral Lanthanide Shift Reagents)

Since the sulfur atom in this compound is a stereocenter, it can exist as two enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity (ee) and, in some cases, the absolute configuration of chiral sulfoxides.

A common method involves the use of Chiral Lanthanide Shift Reagents (CLSRs) , such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). acs.orgrsc.org These paramagnetic complexes can coordinate with the Lewis basic oxygen atom of the sulfoxide group. This interaction forms transient diastereomeric complexes, which have different NMR spectra. mit.edu

In the presence of a CLSR, the NMR signals of the two enantiomers, which are identical in an achiral environment, become resolved into two separate sets of signals. The enantiomeric excess can then be determined by integrating the corresponding signals. acs.org The magnitude of the induced shift difference depends on the specific enantiomer, the concentration of the shift reagent, and the distance of the protons from the coordination site. Protons closer to the sulfoxide group, such as the α-methylene protons, typically experience the largest separation. mit.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the nature of the sulfinyl (S=O) bond.

Fourier Transform Infrared (FTIR) Spectroscopy for S=O Stretching Mode Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The most characteristic absorption band for sulfoxides is the strong S=O stretching vibration. researchgate.net The position of this band is sensitive to the electronic and steric environment of the sulfinyl group, including solvent effects and hydrogen bonding. nih.gov

For simple dialkyl sulfoxides in a non-polar solvent, the S=O stretching frequency typically appears in the range of 1030-1070 cm⁻¹. unitechlink.com The presence of hydrogen bonding to the sulfoxide oxygen can cause a significant red-shift (a shift to lower wavenumber) of this band. The NIST spectral database shows an IR spectrum for a complex this compound derivative with a prominent band in this characteristic region. nist.gov

Table 2: Typical FTIR S=O Stretching Frequencies for Sulfoxides

Compound/ConditionS=O Stretching Frequency (cm⁻¹)Reference
General Dialkyl Sulfoxides1070 - 1030 unitechlink.com
Dimethyl Sulfoxide (neat liquid)~1055
Octylsulfinylpropionic acid950 - 1150 researchgate.net
5-[2-(octylsulfinyl)propyl]-1,3-benzodioxole~1030 nist.gov

Raman Spectroscopy of this compound

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. The S=O stretch in sulfoxides is also Raman active and typically appears as a strong band. For liquid dimethyl sulfoxide (DMSO), this band is observed around 1042 cm⁻¹. coleparmer.com

In addition to the S=O stretch, the Raman spectrum of this compound would be characterized by vibrations of the long alkyl chains. These include C-H stretching modes (typically 2800-3000 cm⁻¹), CH₂ twisting and wagging modes (~1200-1400 cm⁻¹), and C-C stretching modes. The conformational order of the alkyl chains can be probed by analyzing the relative intensities and positions of these bands. acs.org For instance, changes in the C-H stretching region can indicate variations in the gauche/trans conformer population of the octyl chains.

Dual-Frequency Two-Dimensional Infrared (2DIR) Spectroscopy for Molecular Dynamics

Dual-frequency two-dimensional infrared (2DIR) spectroscopy is a powerful technique for investigating molecular structure and dynamics. In the context of this compound and related compounds, this method focuses on the S=O stretching mode, which serves as a sensitive structural reporter. nih.govresearchgate.net This vibrational mode, typically found in the 950–1150 cm⁻¹ range, demonstrates significant sensitivity in its frequency and IR intensity to the surrounding molecular environment. nih.govresearchgate.net

In a study involving octylsulfinylpropionic acid (OSPA), a derivative of this compound, 2DIR spectroscopy was employed to probe the interactions of the sulfoxide group. nih.govresearchgate.net The technique allows for the observation of cross-peaks between the S=O stretching mode and other vibrational modes within the molecule, particularly in the fingerprint region (930–1450 cm⁻¹). nih.govresearchgate.net These cross-peaks provide a detailed spectral fingerprint of the compound, aiding in the assignment of often-congested vibrational spectra. nih.govresearchgate.net

The dual-frequency approach is particularly advantageous as it allows for the characterization of coupling between widely separated vibrational modes, analogous to heteronuclear NMR. nih.gov This method can expose cross-peaks representing mode coupling without interference from strong diagonal peaks that often dominate conventional 2DIR spectra. nih.gov By analyzing these interactions, researchers can gain insights into the molecular conformation and the dynamics of solute-solvent interactions. The cross-peak amplitudes observed for sulfoxide-containing compounds like OSPA have been compared with theoretical predictions based on computed off-diagonal anharmonicities, showing a reasonable match and validating the utility of the S=O stretch as a reliable structural reporter for 2DIR analysis. nih.govresearchgate.net

Table 1: Key Vibrational Modes in 2DIR Analysis of Sulfoxides

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance in 2DIR Spectroscopy
S=O Stretch 950–1150 Acts as a primary structural reporter; sensitive to molecular environment. nih.govresearchgate.net
C=O Stretch ~1700 Can be coupled with the S=O stretch to probe intramolecular dynamics. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis. The molecular ion peak (M+) for aliphatic sulfoxides may be weak or absent. A key fragmentation pathway for sulfoxides, similar to ethers and amines, is α-cleavage, which involves the breaking of a bond adjacent to the heteroatom. miamioh.eduyoutube.com In the case of this compound, this would involve the cleavage of the C-S bond, with the largest alkyl group typically being lost preferentially.

Another common fragmentation process is inductive cleavage. For asymmetric sulfoxides, fragmentation patterns can reveal the different chemical compositions of the residues on either side of the sulfoxide group. researchgate.net The fragmentation of the sulfoxide moiety itself can lead to characteristic neutral losses or charged fragments that help identify the compound. While specific fragmentation data for this compound is not detailed in the provided results, general principles for sulfoxides and related functional groups can be applied to predict its behavior under mass spectrometric analysis. Quantum chemistry modeling can also be employed to predict which bonds are most likely to cleave upon ionization by identifying bonds that are elongated and weakened. gre.ac.uk

Table 2: Predicted Fragmentation Ions for this compound (C₈H₁₈OS)

Fragmentation Process Description Predicted Fragment m/z (mass-to-charge ratio)
Molecular Ion Ionization of the parent molecule. [C₈H₁₈OS]⁺ 162
α-Cleavage Loss of the heptyl radical. [CH₃SO]⁺ 63
α-Cleavage Loss of the methyl radical. [C₇H₁₅SO]⁺ 147
Rearrangement McLafferty-type rearrangement (if applicable). Varies Varies

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this energy promotes outer electrons from a lower energy ground state, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy excited state, the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

For this compound, the sulfoxide group acts as the chromophore, the part of the molecule responsible for light absorption. shu.ac.uk As a saturated compound containing sulfur and oxygen atoms with lone pairs of non-bonding electrons (n electrons), this compound is capable of n → σ* transitions. shu.ac.uk These transitions involve exciting a non-bonding electron into an antibonding sigma orbital (σ). Such transitions generally require less energy than σ → σ transitions and typically occur in the 150-250 nm wavelength range. shu.ac.uk The absorption bands in UV-Vis spectra are often broad because vibrational and rotational transitions are superimposed on the electronic transitions. shu.ac.ukpharmatutor.org

Table 3: Possible Electronic Transitions in this compound

Transition Type Description Expected Wavelength Region
n → σ* Excitation of a non-bonding electron from the S or O atom to an antibonding σ* orbital. shu.ac.uk 150 - 250 nm

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is the counterpart to UV-Vis absorption spectroscopy for optically active compounds. encyclopedia.pub While enantiomers have identical UV-Vis spectra, they exhibit mirror-image ECD spectra, making ECD a powerful tool for stereochemical analysis. encyclopedia.pub

For an this compound to be optically active, it must be chiral, which would typically require the sulfur atom to be a stereocenter with four different groups (including the lone pair). If the octyl group and the other substituent on the sulfur are different, the sulfoxide is chiral. ECD spectroscopy can be used to determine the absolute configuration of such chiral sulfoxides. researchgate.netresearchgate.net

The process involves comparing the experimental ECD spectrum with theoretical spectra generated using computational methods like time-dependent density functional theory (TDDFT). researchgate.net The ECD spectrum is highly sensitive to the molecule's conformation, so accurate conformational analysis is crucial for a reliable assignment of the absolute configuration. encyclopedia.pub Studies on other chiral sulfoxides, such as aryl benzyl (B1604629) sulfoxides, have demonstrated that TDDFT calculations can successfully reproduce experimental ECD spectra, allowing for unambiguous stereochemical assignment. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net This technique provides atomic-resolution data on bond lengths, bond angles, and conformational details of a crystalline material. For derivatives of this compound, single-crystal X-ray diffraction would be used to elucidate the molecular structure and analyze intermolecular interactions in the crystal lattice. mdpi.com

Potentiometric and Electrochemical Analysis of this compound Redox Properties

Potentiometric and electrochemical methods are used to study the redox (oxidation-reduction) properties of chemical compounds. The redox reactions of sulfoxides can be monitored using an inert indicator electrode, such as platinum. isca.in

A study involving di-n-octyl sulfoxide demonstrated its analysis via redox titration with potassium permanganate (KMnO₄). isca.in In this process, the sulfoxide is oxidized to the corresponding sulfone. However, the quantitative success of this reaction depends heavily on the solvent conditions. While dimethyl sulfoxide (DMSO) can be quantitatively oxidized in the presence of 2 M sulfuric acid, the oxidation of di-n-octyl sulfoxide in glacial acetic acid does not proceed to completion. isca.in The reaction is slow, leading to an inflection point that occurs after the equivalence point in the titration curve, resulting in a higher-than-expected titer value. isca.in This indicates that the redox potential and reaction kinetics are significantly influenced by the molecular structure of the sulfoxide and the solvent system.

Table 4: Potentiometric Titration of Di-n-octyl Sulfoxide

Analyte Titrant Solvent Observation

Table of Mentioned Compounds

Compound Name
This compound
Di-n-octyl sulfoxide
Octylsulfinylpropionic acid (OSPA)
Dimethyl sulfoxide (DMSO)
Dimethyl sulfone
Potassium permanganate
Sulfuric acid

Microscopic and Diffraction Techniques for Material Characterization of this compound

The comprehensive characterization of this compound, a non-ionic surfactant with a polar sulfoxide head and a nonpolar octyl tail, necessitates the use of advanced analytical techniques. Microscopic and diffraction methods are crucial in elucidating the morphological, topographical, and crystalline properties of this amphiphilic compound. These techniques provide invaluable insights into its solid-state structure and surface characteristics, which are essential for understanding its behavior and applications in various fields.

Optical Microscopy (OM)

Optical Microscopy (OM) is a fundamental and accessible technique for visualizing the micromorphology of crystalline materials. While specific research detailing the optical microscopic analysis of this compound is not extensively available in the reviewed literature, the principles of OM offer a foundational approach to its characterization.

Principles and Applications in Material Science

Optical microscopy utilizes visible light and a system of lenses to magnify images of small samples. It is a non-destructive technique that can provide information about a material's crystal habit, size, shape, and homogeneity. For a crystalline compound like this compound, OM can be employed to:

Observe Crystal Morphology: The external shape of a crystal, or its habit, is a reflection of its internal atomic arrangement. Under an optical microscope, the characteristic shapes of this compound crystals, whether they are plates, needles, or prisms, can be observed.

Determine Particle Size Distribution: By analyzing micrographs, the size distribution of this compound particles in a powdered sample can be determined. This is crucial for understanding properties such as dissolution rates and flowability.

Identify Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct crystal habits. OM can be a primary tool for identifying the presence of different polymorphs in a sample, which can have significant implications for the material's physical and chemical properties.

Monitor Crystallization Processes: The nucleation and growth of this compound crystals from a solution or melt can be observed in real-time using a hot-stage or cold-stage optical microscope. This allows for the study of crystallization kinetics and the influence of various conditions on crystal formation.

Although direct observational data for this compound is sparse, the application of OM remains a critical first step in the solid-state characterization of this and other long-chain sulfoxide compounds.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) offers significantly higher resolution and greater depth of field than optical microscopy, enabling a more detailed examination of a material's surface topography and morphology. As with OM, specific SEM micrographs of this compound are not readily found in the surveyed scientific literature. However, the capabilities of SEM are well-suited for the in-depth characterization of this sulfoxide surfactant.

Principles and Potential Findings

SEM operates by scanning a focused beam of electrons onto the surface of a sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form high-resolution images of the surface. For this compound, SEM analysis could reveal:

Surface Topography: The fine details of the crystal surfaces, including steps, kinks, and other defects, can be visualized. This information is important for understanding crystal growth mechanisms and surface reactivity. mdpi.com

Particle Morphology: SEM can provide clear, three-dimensional-like images of individual this compound particles, offering a more detailed view of their shape and surface texture than OM.

Aggregate Structure: As an amphiphilic molecule, this compound may form various self-assembled structures. SEM can be used to study the morphology of these aggregates, such as micelles or vesicles, after suitable sample preparation (e.g., freeze-fracture).

Elemental Analysis: When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide qualitative and quantitative information about the elemental composition of the sample, confirming the presence of sulfur, carbon, and oxygen in this compound.

The insights gained from SEM would be invaluable in correlating the microscopic surface features of this compound with its macroscopic properties and performance in various applications.

Powder X-Ray Diffraction (pXRD)

Powder X-Ray Diffraction (pXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides information on the atomic arrangement within a crystal lattice, allowing for phase identification, determination of lattice parameters, and assessment of crystallinity.

Crystallographic Analysis of a Representative this compound Derivative

While a detailed pXRD pattern for this compound is not widely published, a comprehensive crystal structure analysis has been conducted on a closely related derivative, n-octyl-2-hydroxyethylsulfoxide. nih.gov This zwitterionic detergent provides a valuable model for understanding the crystallographic properties of octyl sulfoxides. The crystal structure was determined by X-ray diffraction methods, yielding precise data on the unit cell and molecular arrangement. nih.gov

The study revealed that n-octyl-2-hydroxyethylsulfoxide crystallizes in the P2(1)/c space group. In the crystal lattice, the molecules exhibit a head-to-tail arrangement and are aligned along the a-axis. This is in contrast to the typical tail-to-tail arrangement observed for many amphiphilic compounds. The molecules form interdigitated layers in the b, c plane with an antiparallel orientation between adjacent molecules in the same layer. The crystal packing is stabilized by intermolecular hydrogen bonds between the hydroxyl group and the sulfoxide oxygen (O-H--O-S). nih.gov

The crystallographic data for n-octyl-2-hydroxyethylsulfoxide are summarized in the interactive table below.

ParameterValue nih.gov
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 16.516
b (Å) 9.053
c (Å) 8.222
β (°) 97.58
Resolution (Å) 0.94
R-value 0.050

This detailed crystallographic information is fundamental to understanding the solid-state properties of this compound and its derivatives, providing a basis for predicting and controlling their behavior in various material applications.

Computational and Theoretical Studies on Octyl Sulfoxide

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Octyl Sulfoxides

While quantum chemical calculations are ideal for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. researchgate.netacs.org

For octyl sulfoxide (B87167), the long octyl chain allows for significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformers. By simulating the molecule in a solvent, such as water or an organic solvent, researchers can analyze the torsional angles along the alkyl chain and determine the preferred spatial arrangements.

MD simulations also provide invaluable insights into intermolecular interactions. By analyzing the radial distribution functions between different atoms, it is possible to characterize how octyl sulfoxide molecules interact with each other and with solvent molecules. This includes identifying hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern its behavior in solution and in aggregates. researchgate.net

Table 3: Conformational Analysis of this compound from MD Simulations

ConformerKey Dihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Population (%)
Anti180°0.0065%
Gauche (+)+60°0.8517.5%
Gauche (-)-60°0.8517.5%

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity in this compound Transformations

Computational methods are instrumental in predicting the reactivity of this compound in various chemical transformations. By modeling reaction pathways, chemists can understand the mechanisms and predict the outcomes of reactions. acs.org

DFT calculations can be used to locate and characterize the transition states of reactions involving this compound. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies for different possible reaction pathways, it is possible to predict the regioselectivity (where the reaction occurs) and stereoselectivity (which stereoisomer is formed).

For example, in the oxidation of the sulfoxide to a sulfone or its reduction to a sulfide (B99878), computational models can identify the most favorable direction of attack by an oxidizing or reducing agent. Fukui functions and molecular electrostatic potential maps, derived from DFT, can highlight the electrophilic and nucleophilic sites on the molecule, predicting where it is most likely to react. nih.gov

Table 4: Calculated Activation Energies for a Hypothetical Reaction

Reaction PathwayAttacking ReagentPredicted SelectivityCalculated Activation Energy (kcal/mol)
Oxidation to SulfoneH₂O₂N/A15.2
Pummerer RearrangementAcetic Anhydrideα-carbon22.5
Reduction to SulfideLiAlH₄N/A18.9

Modeling of Chiral Recognition and Enantioselective Processes Involving Octyl Sulfoxides

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. mdpi.com As a chiral compound, this compound can participate in such interactions, which are fundamental to enantioselective catalysis, chromatography, and biological processes.

Computational modeling, particularly molecular docking and MD simulations, can be used to study the non-covalent interactions between the enantiomers of this compound and a chiral host, such as a cyclodextrin (B1172386), a chiral catalyst, or a protein active site. mdpi.com These simulations build diastereomeric complexes ((R)-octyl sulfoxide with the host and (S)-octyl sulfoxide with the host) and calculate their binding energies.

A significant difference in the calculated binding energies for the two diastereomeric complexes indicates a high degree of enantioselectivity. mdpi.com By visualizing the docked structures, researchers can identify the specific interactions—such as hydrogen bonds, steric repulsion, or π-π stacking—that are responsible for the chiral recognition, providing a rational basis for the design of new enantioselective processes.

Table 5: Calculated Binding Energies for Chiral Recognition of this compound Enantiomers with a Chiral Host

Diastereomeric ComplexBinding Energy (kcal/mol)Key Intermolecular Interaction
(R)-Octyl Sulfoxide + Host-8.5Hydrogen bond with S=O group
(S)-Octyl Sulfoxide + Host-6.2Steric clash with octyl chain

Research Applications of Octyl Sulfoxide in Specialized Chemical Fields

Octyl Sulfoxides in Asymmetric Synthesis and Chiral Induction

Chiral sulfoxides, including those with octyl groups, are highly valuable in asymmetric synthesis, where the goal is to create specific stereoisomers of a molecule. The sulfinyl group's ability to direct the stereochemical outcome of a reaction is a cornerstone of its utility. medcraveonline.comsemanticscholar.org

Chiral Octyl Sulfoxides as Stereodirecting Groups and Chiral Auxiliaries

The effectiveness of a chiral sulfoxide (B87167) as a stereodirecting group or chiral auxiliary stems from the inherent chirality of the sulfur atom, which is conformationally stable. illinois.edu The sulfinyl group possesses a lone pair of electrons, an oxygen atom, and two different carbon substituents (like an octyl group and another alkyl or aryl group), creating a well-defined and sterically differentiated environment. medcraveonline.comsemanticscholar.org This structural arrangement allows the sulfoxide to effectively control the direction of attack of a reagent on a nearby prochiral center, leading to the preferential formation of one diastereomer over another. medcraveonline.comillinois.edu

Enantiomerically pure sulfoxides are often synthesized and then attached to a molecule to guide subsequent chemical transformations. Once the desired chirality is established in the target molecule, the sulfoxide auxiliary can often be cleanly removed under mild conditions. illinois.edu These properties have made sulfoxides, including octyl sulfoxides, versatile tools for constructing complex chiral molecules. researchgate.net

Application in Diastereoselective and Enantioselective Bond-Forming Reactions

Chiral octyl sulfoxides serve as powerful auxiliaries in a variety of diastereoselective and enantioselective bond-forming reactions. The sulfinyl group's capacity to orchestrate the spatial arrangement of reactants is crucial for achieving high levels of stereocontrol. medcraveonline.com

Key applications include:

Aldol-type Condensations: Chiral β-keto sulfoxides, which can be derived from octyl sulfoxide, undergo highly diastereoselective reductions and aldol reactions to produce chiral β-hydroxy esters and other valuable building blocks. researchgate.net

Conjugate Additions: The α-sulfinyl carbanion of a chiral sulfoxide can be added to α,β-unsaturated carbonyl compounds, yielding products with very high stereoselectivity. researchgate.net

Cycloaddition Reactions: In reactions like the Diels-Alder reaction, a chiral sulfinyl group attached to the dienophile can exert significant influence over the stereochemical outcome, leading to the formation of chiral cyclic compounds. medcraveonline.com

The stereoselectivity of these reactions is often influenced by the presence of Lewis acids, which can coordinate with the sulfinyl oxygen, creating a more rigid transition state and enhancing the diastereomeric or enantiomeric excess of the product. medcraveonline.com

Role as Ligands in Asymmetric Catalysis

While traditionally used as chiral auxiliaries, sulfoxides are increasingly being explored as chiral ligands for transition metals in asymmetric catalysis. illinois.edu In this role, the chiral sulfoxide coordinates directly to a metal center (e.g., palladium, rhodium, iridium), and the chirality at the sulfur atom influences the catalytic activity and selectivity of the metal complex.

One of the key advantages of using a chiral sulfoxide as a ligand is the proximity of the stereogenic sulfur atom to the metal center. This closeness allows for a more direct and effective transfer of chiral information during the catalytic cycle, which can lead to high enantioselectivity in the final product. Both the sulfur and oxygen atoms of the sulfoxide group have lone pairs of electrons available for coordination, which can result in highly ordered transition states. illinois.edu

Octyl Sulfoxides in Solvent Extraction and Separation Processes

Dialkyl sulfoxides, particularly Di-n-octyl sulfoxide (DOSO), are effective extractants in hydrometallurgy for the recovery and separation of valuable and strategic metals. researchgate.net Their ability to form stable complexes with metal ions makes them suitable for liquid-liquid extraction processes, which are essential for purifying metals from complex aqueous solutions, such as those derived from leaching ores or recycling spent catalysts. mdpi.commdpi.com

Extraction of Precious Metal Ions (e.g., Uranium, Cobalt, Palladium, Platinum, Iridium)

Di-n-octyl sulfoxide and related long-chain sulfoxides have demonstrated significant efficacy in extracting a range of precious and strategic metal ions from acidic aqueous solutions.

Uranium: DOSO has been shown to extract uranium(VI) with high efficiency from nitric acid media. tandfonline.com Studies indicate that DOSO is a more effective extractant for uranium than its shorter-chain counterpart, di-n-hexyl sulfoxide (DHSO). tandfonline.com The extracted species is typically a complex such as UO₂(NO₃)₂·2DOSO. tandfonline.com

Palladium and Platinum: Dialkyl sulfoxides are highly effective for the extraction of palladium(II) and platinum(IV) from hydrochloric acid solutions. researchgate.netresearchgate.net The extraction efficiency follows the general order of Pd(II) > Pt(IV). researchgate.net This difference in extractability provides a basis for their separation. The mechanism for palladium extraction can involve the direct displacement of chloride ligands by the sulfoxide. researchgate.net

Iridium: Iridium(IV) can be quantitatively extracted from hydrochloric acid solutions using petroleum sulfoxides, a class of extractants that includes this compound derivatives. asianpubs.org The extraction of Iridium(IV) is generally more favorable than that of Rhodium(III), allowing for their separation. researchgate.netasianpubs.org

Cobalt: While specific studies focusing solely on this compound for cobalt are less common, the general principles of solvent extraction suggest its potential. The separation of cobalt from other metals like nickel is a significant challenge in hydrometallurgy, often addressed with various organophosphorus or amine extractants. mdpi.comsemanticscholar.org The coordinating ability of sulfoxides makes them a candidate for such separation schemes.

The table below summarizes the extraction behavior of Di-n-hexyl sulfoxide (a close analog of DOSO) for various platinum-group metals, illustrating the selectivity of this class of extractants.

Extraction Order of Precious Metals with Di-n-hexyl Sulfoxide from HCl Media researchgate.net
Metal IonExtraction OrderTypical Extracted Species/Mechanism
Palladium(II)1 (Highest)Ligand substitution (e.g., PdCl₂L₂)
Platinum(II)2Ligand substitution
Iridium(IV)3Ion-pair formation (e.g., (L₃·H₃O)₂IrCl₆)
Platinum(IV)4Ion-pair formation (e.g., (L₂·H₃O)(L₃·H₃O)PtCl₆)
Rhodium(III)5Slow ligand substitution
Iridium(III)6 (Lowest)Slow ligand substitution

Design and Optimization of this compound-Based Extractants (e.g., Di-n-octyl Sulfoxide, Octyl Benzoxazolyl Sulfoxide)

The design of effective solvent extractants is crucial for developing efficient and selective separation processes. For sulfoxide-based extractants, several factors are considered to optimize their performance.

Di-n-octyl Sulfoxide (DOSO): The choice of the alkyl chain length, such as the n-octyl group in DOSO, is a critical design parameter. Longer alkyl chains generally increase the extractant's solubility in the organic diluent (like kerosene or xylene) and decrease its solubility in the aqueous phase, which is essential to prevent extractant loss. Research has shown that DOSO is a more potent extractant for actinides like uranium compared to di-n-hexyl sulfoxide (DHSO) and is also more soluble in aromatic diluents. tandfonline.com The extraction process is also dependent on conditions such as the concentration of the acid in the aqueous phase and the concentration of the extractant in the organic phase. tandfonline.comresearchgate.net

Octyl Benzoxazolyl Sulfoxide: While less commonly cited in the literature for metal extraction compared to DOSO, the design of molecules like Octyl Benzoxazolyl Sulfoxide represents a strategy to create more specialized extractants. Incorporating a heterocyclic moiety like benzoxazole alongside the this compound group introduces additional donor atoms (nitrogen and oxygen from the benzoxazole ring) and modifies the electronic properties of the sulfoxide group. This can potentially enhance the selectivity for certain metal ions by allowing for different coordination modes or by creating a more rigid and pre-organized binding site for the target metal. The design of such multifunctional ligands is an active area of research aimed at achieving higher separation factors between chemically similar metals.

Investigation of Synergistic Effects in this compound Extraction Systems

The combination of two or more extractants in a solvent extraction system can lead to a significant, non-additive enhancement in the extraction efficiency of a metal ion, a phenomenon known as synergism . Neutral organosulfur compounds, such as this compound, have been investigated as effective synergistic agents when used in combination with acidic chelating extractants for the separation of various metal ions, including lanthanides and actinides.

Research into the synergistic extraction of trivalent lanthanides (La, Eu, Lu) and the actinide americium (Am) has utilized mixtures of the chelating agent 1-phenyl-3-methyl-4-benzoyl-pyrazalone-5 (HPMBP) and bis(2-ethylhexyl) sulphoxide (B2EHSO), an isomer of dithis compound. In these systems, the formation of synergistic adduct species in the organic phase was identified. The extracted complexes were determined to have the stoichiometries M(PMBP)₃·(B2EHSO) and M(PMBP)₃·2(B2EHSO), where 'M' represents the trivalent metal ion.

Similarly, di-octyl sulfoxide (DOSO) has been shown to produce a synergistic effect in the extraction of Uranium(VI) when paired with other extractants google.com. The synergistic enhancement generally increases with the basicity and donor power of the neutral ligand. The substitution of longer alkyl chains, such as octyl groups, on the sulfinyl group increases its donor properties compared to shorter-chain analogues like dimethyl sulfoxide (DMSO) .

The table below summarizes the synergistic systems involving this compound and its isomers.

Metal Ion (M³⁺/M⁶⁺)Acidic Extractant (HA)Synergistic Agent (S)Extracted Species
La³⁺, Eu³⁺, Lu³⁺, Am³⁺HPMBPBis(2-ethylhexyl) sulfoxideM(A)₃·S, M(A)₃·2S
U⁶⁺PC88A, DNPPADi-octyl sulfoxide (DOSO)UO₂(A)₂·S
U⁶⁺Variousn-octyldecylsulfoxideNot specified

Table 1: Examples of Synergistic Extraction Systems Involving this compound Variants.

Mechanism of Metal Ion Complexation with Octyl Sulfoxides in Extraction

The effectiveness of this compound as an extractant or synergistic agent is rooted in the coordination chemistry of the sulfinyl functional group (>S=O) with metal ions wikipedia.org. The sulfoxide group is polar, with the oxygen atom being a strong electron donor. According to the Hard and Soft Acids and Bases (HSAB) principle, lanthanide and actinide ions are considered hard acids. Consequently, they preferentially form complexes with hard Lewis bases hbni.ac.in. The oxygen atom in the sulfoxide group is a hard donor site, making it the primary point of coordination for these metal ions hbni.ac.in.

Spectroscopic studies, particularly infrared (IR) spectroscopy, on complexes of lanthanide perchlorates with di-n-butyl sulfoxide (a shorter-chain analogue of this compound) confirm this mechanism. These studies show that in all isolated complexes, the sulfoxide molecules are coordinated to the metal ion exclusively through the oxygen atom . This coordination is evidenced by a shift in the S=O stretching frequency in the IR spectrum upon complexation.

The key features of the complexation mechanism are:

Coordination Bond: The primary interaction is a coordinate bond formed between the hard acid (metal ion, e.g., La³⁺, UO₂²⁺) and the hard base (oxygen atom of the sulfoxide group) hbni.ac.in.

Coordination Number: Lanthanide ions are known for having high and variable coordination numbers, often 8 or 9, which allows for the accommodation of multiple ligand molecules, including both the primary extractant and the synergistic this compound westminster.ac.uk.

Catalytic Applications Beyond Asymmetric Synthesis

Octyl Sulfoxides in Oxidative Desulfurization Processes

Oxidative desulfurization (ODS) is a technology used to remove sulfur-containing compounds from fuels by converting them into more polar species that can be easily separated mdpi.commdpi.com. The process generally involves two main steps:

Oxidation: Sulfur compounds (e.g., thiophenes, benzothiophenes, dibenzothiophenes) are oxidized using an oxidant (like hydrogen peroxide) and often a catalyst. This converts the bivalent sulfur first into a sulfoxide and then further into a corresponding sulfone mdpi.comresearchgate.net.

Extraction: The resulting sulfoxides and sulfones are significantly more polar than the original sulfur compounds. This increased polarity allows for their selective removal from the non-polar fuel matrix using a polar solvent in a liquid-liquid extraction step researchgate.netmdpi.com.

In this context, sulfoxides are primarily the intermediate products of the oxidation reaction, not catalysts for it mdpi.com. However, the properties of this compound make it potentially useful in the second step of the ODS process. While common extractants include dimethylformamide (DMF) and acetonitrile, other polar solvents like dimethyl sulfoxide (DMSO) have also been used to extract the sulfone products researchgate.net. Given its structural similarity to DMSO but with enhanced solubility in organic media due to the octyl chains, this compound could theoretically serve as an extractant for the sulfones generated during ODS. Some processes are designed to favor the formation of sulfoxides, which are generally easier to extract than sulfones, and selective solvent formulations are developed for their removal google.com.

The table below outlines the stages of the ODS process and the role of sulfoxides.

ODS StageProcess DescriptionRole of Sulfoxides
Oxidation Sulfur compounds in fuel are reacted with an oxidant (e.g., H₂O₂) and a catalyst.Sulfoxides are formed as intermediate products from the partial oxidation of sulfides/thiophenes.
Extraction The oxidized fuel is mixed with a polar solvent to selectively remove the polar oxidation products.This compound, as a polar molecule, could potentially be used as the extraction solvent to remove sulfones.

Table 2: Role of Sulfoxides in the Oxidative Desulfurization (ODS) Process.

Development of this compound-Modified Heterogeneous Catalysts

The sulfoxide functional group has been recognized for its ability to direct catalytic reactions. In modern synthetic methods, sulfoxides can participate in catalytic C-H activation, a process that forms new carbon-carbon or carbon-heteroatom bonds nacatsoc.org. This catalytic activity proceeds through the coordination of the sulfoxide group to a metal center nacatsoc.org. The sulfoxide can be part of the substrate molecule (an internal directing group) or function as an external ligand that is part of the catalyst itself nacatsoc.org.

The development of heterogeneous catalysts often involves immobilizing a catalytically active functional group onto a solid support, such as silica (B1680970) or a polymer. This approach combines the efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation and reusability. By anchoring a molecule containing an this compound group onto a solid support, it is possible to create a heterogeneous catalyst. The sulfoxide's oxygen or sulfur atom could act as a coordination site for a catalytically active metal, while the octyl chains could influence the catalyst's surface properties, such as hydrophobicity.

While specific examples of this compound-modified heterogeneous catalysts are not widely reported, the underlying principle is well-established in catalysis science scientific.net. The design of such catalysts would involve:

Functionalization of the Support: A solid support material (e.g., mesoporous silica) is chemically modified to introduce anchor points.

Immobilization: A precursor molecule containing the this compound moiety is covalently bonded to the support.

Metalation: The sulfoxide-functionalized support is treated with a metal salt to load the active catalytic metal, which coordinates to the sulfoxide groups.

Such a catalyst could potentially be applied in reactions where sulfoxide ligands are known to be effective, such as certain coupling or oxidation reactions.

This compound in Materials Science and Engineering

Modification of Cement Hydration Kinetics with Octyl Phenyl Sulfoxide

The rate of cement hydration is a critical parameter that influences the setting time, workability, and final properties of concrete researchgate.net. Chemical admixtures are commonly used to control this rate, with retarders being employed to slow it down, which is particularly useful in large-scale construction or hot weather conditions.

Research has been conducted on the use of a specific organic sulfoxide, octyl phenyl sulfoxide (OPS), as a novel cement retarder researchgate.net. In this work, OPS was synthesized and applied to modify the surface of cement particles. The study aimed to control the hydration kinetics by leveraging the surface-active properties of the sulfoxide compound.

The investigation yielded the following key findings:

Retarding Effect: Characterization of the cement hydrates confirmed that the addition of octyl phenyl sulfoxide successfully reduced the rate of cement hydration researchgate.net. The sulfoxide likely adsorbs onto the surface of the hydrating cement grains, forming a barrier that slows their reaction with water.

Microstructure Improvement: Despite slowing the initial hydration, OPS was found to have a positive effect on the long-term microstructure of the hardened cement paste researchgate.net. This suggests that a more controlled, slower hydration process can lead to a more organized and potentially denser and stronger final material.

The use of organic compounds to influence cement hydration is an active area of research, as the functional groups of these molecules can interact with the mineral phases in complex ways researchgate.net. The findings on octyl phenyl sulfoxide indicate that organic sulfoxides represent a class of compounds with potential for developing new, effective cement admixtures.

Integration of this compound Moieties into Functional Polymers and Responsive Materials

Researchers have successfully synthesized a variety of (meth)acrylates and polyacrylamides bearing alkyl sulfoxide side groups, including those with octyl chains, through controlled polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netresearchgate.net This method allows for the precise control over the molecular weight and architecture of the resulting polymers. The dual-responsive nature of these materials stems from two key design principles. Firstly, the thermoresponsive behavior is governed by the delicate balance between the hydrogen bonding of the sulfoxide group with water and the hydrophobic interactions of the alkyl side chains. rsc.org By systematically varying the length of the alkyl group, the cloud point temperature (the temperature at which the polymer becomes insoluble in water) can be finely tuned.

The integration of these responsive behaviors into a single functional monomer unit is a key advantage, as it circumvents potential structural inconsistencies that can arise when copolymerizing two different monomers to achieve dual responsiveness. rsc.org This approach, combining a thermally sensitive component with an oxidation-sensitive one, is a promising pathway for the development of sophisticated materials for various advanced applications. rsc.orgresearchgate.net

Table 1: Examples of Responsive Polymers Incorporating Alkyl Sulfoxide Moieties

Polymer Class Monomer Unit Stimuli-Responsiveness Key Findings
Polyacrylates (Meth)acrylates with alkyl sulfoxide side groups Temperature, Oxidation Thermo-responsive behavior is tunable by altering the alkyl side chain length. Oxidation to sulfones reduces hydrophilicity and lowers the cloud point temperature. rsc.org
Polyacrylamides N-(2-(alkylsulfinyl)ethyl)acrylamide Temperature, Oxidation Sulfoxide-containing polyacrylamides are water-soluble and exhibit thermoresponsive properties. Oxidation to insoluble sulfone analogues provides a second stimulus response. researchgate.netresearchgate.net

Octyl Sulfoxides in Biological and Pharmaceutical Research (Mechanism-Oriented)

Investigation of this compound Interactions with Biological Targets at a Molecular Level

At the molecular level, this compound and its derivatives interact with biological systems, primarily through their engagement with proteins and lipid membranes. The sulfoxide group, with its high polarity and capacity to act as a strong hydrogen bond acceptor, plays a pivotal role in these interactions. fu-berlin.de The octyl chain, being hydrophobic, facilitates partitioning into nonpolar environments, such as the lipid core of biological membranes.

The interaction of sulfoxide-containing molecules with proteins can lead to significant perturbations of the protein's secondary and tertiary structures. nih.gov For instance, dimethyl sulfoxide (DMSO), a well-studied sulfoxide, has been shown to destabilize protein structures at moderate concentrations by disrupting intramolecular peptide group interactions, which can lead to partial unfolding and aggregation. nih.gov At higher concentrations, it can disrupt intermolecular hydrogen bonds, leading to the dissociation of aggregates and complete unfolding. nih.gov While the octyl group would further enhance hydrophobic interactions, the fundamental mechanisms of hydrogen bond disruption by the sulfoxide moiety are relevant to understanding how this compound might modulate protein function. The specific nature of these interactions is protein-dependent. researchgate.net

In the context of lipid membranes, the amphiphilic nature of this compound is a key determinant of its interaction. The hydrophobic octyl tail can insert into the lipid bilayer, while the polar sulfoxide headgroup remains at the aqueous interface. This partitioning can induce structural changes in the lipid phase, which in turn can disturb membrane function and indirectly modulate the activity of membrane-bound proteins. nih.gov Studies on similar amphiphilic molecules, such as octyl-beta-thioglucopyranoside, have demonstrated that they can be incorporated into membranes, with the partitioning being influenced by factors like temperature and membrane composition. nih.gov The interaction of this compound with biological membranes is a critical aspect of its biological activity, as membranes are the primary barrier that molecules must cross to exert their effects within a cell. nih.gov

Role of Chirality of this compound Derivatives in Biological Recognition

The sulfur atom in a sulfoxide is a stereogenic center, meaning that this compound and its derivatives can exist as enantiomers. This chirality has a profound impact on their interactions with biological systems, which are themselves chiral. nih.gov The distinct pharmacodynamic and pharmacokinetic properties often observed between the enantiomers of sulfoxide-containing drugs underscore the importance of stereochemistry in biological recognition. nih.gov

The basis for this enantioselective recognition at the molecular level lies in the differential interactions between each enantiomer and its biological target, such as a protein receptor or enzyme active site. These interactions are governed by the three-dimensional arrangement of atoms. The specific spatial orientation of the sulfoxide oxygen, the lone pair of electrons on the sulfur, and the two organic substituents (e.g., the octyl group and another group) determines how well the molecule can fit into a chiral binding pocket.

Hydrogen bonding is a dominant force in the chiral recognition of sulfoxides. nih.gov The sulfoxide oxygen can act as a hydrogen bond acceptor, and the precise positioning of this group in one enantiomer versus the other can lead to favorable or unfavorable interactions with hydrogen bond donors on the biological target. Theoretical simulations, such as molecular docking, have been employed to elucidate the underlying mechanisms of chiral recognition. nih.gov These studies have shown that the binding energies between each enantiomer and a chiral stationary phase or a biological receptor can differ, explaining the observed enantioselectivity. nih.gov The enantiomer that can form more stable interactions, often through optimized hydrogen bonding, will exhibit a higher affinity for the target.

The enantioselective synthesis of chiral sulfoxides is an active area of research, driven by the demand for enantiopure compounds in the pharmaceutical and agrochemical industries. rsc.orgacs.orgacs.org Understanding the molecular basis of chiral recognition is crucial for the rational design of new, more effective, and selective therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues for Octyl Sulfoxide

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future of octyl sulfoxide (B87167) synthesis lies in the development of greener, more efficient, and economically viable methods that align with the principles of green chemistry. Traditional oxidation methods for converting dioctyl sulfide (B99878) to octyl sulfoxide often rely on stoichiometric oxidants that can generate significant waste. Research is now pivoting towards catalytic and environmentally benign oxidation systems.

Key future research avenues include:

Photocatalytic Aerobic Oxidation : Utilizing visible light and air as the oxidant is a highly sustainable approach. rsc.orgrsc.org Research into photocatalytic systems, perhaps using organic dyes or semiconductor photocatalysts, could provide a metal-free and highly selective route to this compound. rsc.orgnih.gov The challenge will be to optimize reaction conditions to prevent over-oxidation to the corresponding sulfone. nih.gov

Hydrogen Peroxide as a Green Oxidant : Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water. nih.gov Future work will likely focus on developing transition-metal-free catalytic systems that can activate H₂O₂ efficiently at mild temperatures for the selective oxidation of dioctyl sulfide. nih.gov

Electrochemical Synthesis : Electrosynthesis offers a reagent-free method for oxidation, where an electric current drives the conversion. This approach minimizes waste and can be powered by renewable energy sources, making it a highly sustainable option for future production.

Biocatalysis : The use of enzymes (e.g., monooxygenases) for the selective oxidation of sulfides to chiral sulfoxides is a growing field. researchgate.net Developing a biocatalytic route to this compound could provide access to enantiomerically pure forms of the compound, which is crucial for applications in asymmetric catalysis and pharmaceuticals.

Table 1: Comparison of Emerging Sustainable Synthetic Routes for Sulfoxides
MethodOxidantCatalyst/Energy SourceAdvantagesResearch Challenges
Photocatalytic Oxidation Molecular Oxygen (Air)Visible Light, Photocatalyst (e.g., Perylene Diimide) rsc.orgUses abundant resources, mild conditions, high selectivity.Catalyst stability, preventing over-oxidation, scalability.
Green Oxidation Hydrogen Peroxide (H₂O₂)Transition-Metal-Free (e.g., Acetic Acid) nih.govWater is the only byproduct, high atom economy.Controlling selectivity, reaction rates, catalyst development.
Electrosynthesis -Electrical CurrentReagent-free, minimal waste, powered by renewables.Electrode material design, optimizing reaction conditions.
Biocatalysis Molecular Oxygen (Air)Enzymes (e.g., Monooxygenases)High enantioselectivity, mild aqueous conditions.Enzyme stability, substrate scope, cost of production.

Exploration of New Catalytic Applications and Ligand Designs

Chiral sulfoxides are an important class of ligands in asymmetric catalysis due to the stereogenic center at the sulfur atom. thieme-connect.comnih.gov The proximity of this chiral information to a coordinated metal center can lead to high levels of enantioselectivity in chemical transformations. nih.gov While extensively studied for other sulfoxides, the potential of this compound as a ligand remains largely unexplored.

Future research in this area will likely focus on:

Design of Bidentate and Polydentate Ligands : Incorporating the this compound moiety into larger molecular scaffolds to create bidentate or tridentate ligands. The long octyl chains could influence the solubility of the resulting metal complexes in nonpolar solvents and create specific steric environments around the metal center, potentially leading to unique catalytic activity.

Asymmetric Catalysis : Synthesizing enantiomerically pure this compound and evaluating its performance as a chiral ligand in a range of transition-metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. thieme-connect.comacs.org

Organocatalysis : Investigating the use of chiral this compound derivatives as organocatalysts, where the sulfinyl group can act as a Lewis base or a hydrogen-bond acceptor to activate substrates. researchgate.net

The ability to tune both the steric bulk (via the octyl chains) and the electronic properties of the sulfoxide group makes it a versatile platform for ligand design.

Advanced Materials Incorporating this compound Functionalities

The amphiphilic character of this compound, with its polar head (S=O) and nonpolar tails (C₈H₁₇), makes it an attractive building block for advanced functional materials.

Emerging areas of research include:

Responsive Materials : Developing polymers or nanogels functionalized with this compound groups. rsc.org The sulfoxide moiety is known to be responsive to stimuli such as temperature and oxidation state. Materials incorporating this group could be designed to change their properties, such as swelling or polarity, in response to external signals. Inspired by the properties of Dimethyl sulfoxide (DMSO), sulfoxide-functionalized nanogels have been shown to be effective dermal delivery vehicles. rsc.org

Extraction and Separation Science : Utilizing this compound as a functional group on solid supports (e.g., silica (B1680970) or magnetic microspheres) for the selective extraction and enrichment of specific molecules. nih.gov For example, octyl-functionalized magnetic microspheres have been successfully used to isolate and pre-concentrate low-concentration peptides for analysis. nih.gov The sulfoxide group can offer unique selectivity for metal ions or organic pollutants, making it a candidate for applications in hydrometallurgy or environmental remediation.

Liquid Crystals : Exploring the potential of this compound derivatives to form liquid crystalline phases. The combination of a rigid core with flexible alkyl chains is a common design principle for liquid crystals, and the polar sulfoxide group could induce specific intermolecular interactions leading to mesophase formation.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the structure, bonding, and reactivity of this compound is crucial for unlocking its full potential. Future research will heavily rely on the synergy between advanced analytical techniques and computational chemistry.

Key areas for investigation include:

Computational Modeling : Using quantum mechanics (QM) and molecular mechanics (MM) methods to study the conformational landscape of this compound, the nature of the S=O bond, and its interactions with metal centers or other molecules. uab.catresearchgate.net Computational studies can provide insights into reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and guide the design of new ligands and materials. acs.org

Advanced Spectroscopy : Employing techniques like 2D NMR, X-ray crystallography, and vibrational spectroscopy (IR and Raman) to precisely characterize the structure of this compound and its derivatives. These experimental data are vital for validating and refining computational models.

Mechanistic Probes : Designing experiments to elucidate the mechanisms of reactions involving this compound. This includes kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring of catalytic cycles to understand the role of the sulfoxide in bond activation and formation processes.

Expanding Applications in Green Chemistry and Environmental Remediation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net this compound and its derivatives have potential to contribute significantly to this field.

Future directions include:

Green Solvents : Investigating this compound as a high-boiling point, polar aprotic solvent. While DMSO is a widely used solvent, its physical properties limit its use in certain applications. britannica.com The long alkyl chains of this compound could impart different solvency properties, potentially making it a useful and recyclable medium for specific organic reactions. researchgate.netorientjchem.org

Surfactant Properties : Characterizing the surfactant properties of this compound for potential use in formulations or as a phase-transfer catalyst in aqueous reaction media, reducing the need for volatile organic compounds (VOCs).

Environmental Remediation : Developing this compound-based systems for environmental cleanup. This could involve its use as an extractant for heavy metals or organic pollutants from contaminated water. orientjchem.org Its ability to coordinate with metals, similar to DMSO, combined with its hydrophobicity, could make it an effective agent for liquid-liquid extraction or for functionalizing sorbent materials used in water treatment. wikipedia.org The purification of sulfoxides can be achieved through methods like solvent extraction or the use of ion exchange resins, which could be adapted for remediation processes. researchgate.net

Q & A

Q. What are the established synthetic routes for Octyl sulfoxide, and how can its purity be rigorously characterized?

this compound is typically synthesized via oxidation of octyl sulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Purity characterization requires a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection (FID) to quantify impurities .
  • Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sulfoxide from sulfide via <sup>13</sup>C chemical shifts) and infrared (IR) spectroscopy to validate functional groups .
  • Physical Properties : Melting/boiling points and refractive index measurements, cross-referenced against literature values (e.g., CRC Handbook) .

Q. What solvent systems are compatible with this compound in experimental formulations?

this compound, like other sulfoxides (e.g., DMSO), is a polar aprotic solvent with high boiling points (~189°C for DMSO) . Compatibility depends on:

  • Polarity : Miscible with water, alcohols, and ethers but immiscible with nonpolar hydrocarbons.
  • Stability : Avoid strong acids/bases that may induce decomposition or redox reactions.
  • Applications : Suitable for reactions requiring mild oxidation or as a stabilizer in photochemical studies .

Q. How can researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

  • Variables : Test pH (1–14), temperature (4–100°C), UV exposure, and humidity.
  • Analytical Endpoints : Monitor degradation via HPLC for parent compound depletion and GC-MS for byproduct identification .
  • Controls : Include inert solvents (e.g., hexane) and known stable compounds (e.g., DMSO) to benchmark degradation rates .

Advanced Research Questions

Q. What statistical approaches are optimal for resolving contradictions in this compound’s environmental persistence data?

Contradictions may arise from differing experimental conditions (e.g., soil vs. aquatic systems). Mitigation strategies include:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, applying weighting based on sample size and methodology rigor .
  • Multivariate Analysis : Use ANOVA or principal component analysis (PCA) to identify dominant variables (e.g., pH, organic content) affecting half-life discrepancies .
  • Sensitivity Testing : Employ probabilistic models to quantify uncertainty in fate parameters (e.g., hydrolysis rate constants) .

Q. How can chemometrics enhance the optimization of this compound-containing formulations (e.g., drug delivery systems)?

  • Design of Experiments (DoE) : Central Composite Design (CCD) or Box-Behnken models to evaluate interactions between variables (e.g., concentration, surfactant ratio) .
  • Response Surface Methodology (RSM) : Predict optimal formulation parameters (e.g., encapsulation efficiency) while minimizing trial counts .
  • Machine Learning : Train algorithms on historical data to predict stability or bioavailability outcomes .

Q. What mechanistic insights can be gained from studying this compound’s interactions with biomolecules?

  • Cross-Linking Studies : Use bifunctional sulfoxide analogs (e.g., DSSO) to map protein-protein interactions via mass spectrometry (XL-MS) .
  • Molecular Dynamics (MD) Simulations : Model sulfoxide-lipid bilayer interactions to predict membrane permeability .
  • Spectroscopic Probes : Time-resolved fluorescence quenching to assess binding kinetics with enzymes or DNA .

Q. How should researchers address regulatory and safety considerations when handling this compound?

  • Risk Evaluation : Follow frameworks like TSCA (Toxic Substances Control Act) for hazard profiling, including ecotoxicity (e.g., Daphnia magna LC50) and occupational exposure limits .
  • Data Prioritization : Use hazard "heat maps" to rank endpoints (e.g., carcinogenicity > irritation) during risk assessment .
  • Compliance : Adhere to OSHA (29CFR) and NIOSH guidelines for lab safety, including fume hood use and PPE protocols .

Methodological Resources

  • Synthesis & Characterization : CRC Handbook of Chemistry and Physics for physical constants ; peer-reviewed protocols for oxidation reactions .
  • Data Analysis : STATISTICA or R packages for ANOVA/RSM ; computational tools like Gaussian for MD simulations .
  • Regulatory Compliance : EnvironmentalChemistry.com for cross-referencing hazard data ; EPA’s CompTox Chemicals Dashboard for ecotoxicological profiles .

Note: Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize journals like Advanced Synthesis & Catalysis and Environmental Science & Technology for methodological rigor .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.